molecular formula C14H12ClNO2 B042904 (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone CAS No. 91713-54-1

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

Cat. No. B042904
CAS RN: 91713-54-1
M. Wt: 261.7 g/mol
InChI Key: MIQUXYBYLZSOIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves several steps, starting from basic aromatic chemicals and proceeding through a series of reactions that introduce different functional groups. For example, Shahana and Yardily (2020) discuss the synthesis of thiazol and thiophene derivatives, showcasing methods that might be similar to those used for our compound of interest (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of compounds like "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone" can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, Lakshminarayana et al. (2009) detail the crystal and molecular structure of a related compound, providing insights into the arrangement of atoms and the geometry of the molecule (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone" and its derivatives can lead to various products depending on the reactants and conditions used. For example, the compound's reactivity with nucleophiles, as described by Pouzet et al. (1998), sheds light on its chemical behavior and the types of chemical transformations it can undergo (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in various environments. Research like that conducted by Naveen et al. (2007) on similar compounds provides valuable data on these physical characteristics (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone," such as acidity, basicity, reactivity with other chemicals, and stability, are essential for predicting its interactions and usefulness in various applications. Studies such as the synthesis and reactivity investigation by Akkurt et al. (2003) provide insights into these aspects (Akkurt et al., 2003).

Scientific Research Applications

  • Antiviral Activity and Pharmacokinetics : A derivative compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, exhibits potential antiviral activity and favorable pharmacokinetic behavior, also displaying significant hydrogen bonding interactions (FathimaShahana & Yardily, 2020).

  • Central Nervous System Depressants : Novel derivatives, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been identified with potential central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects, with low acute toxicity (Butler, Wise, & Dewald, 1984).

  • Anticancer Applications : Studies have found that compounds like 2-hydroxy-3,4,5-trimethoxybenzophenones demonstrate significant antimitotic and vascular disrupting properties, suggesting potential applications in cancer therapy (Chang et al., 2014).

  • Allosteric Enhancers at Human A1 Adenosine Receptor : Certain 2-aminothiophene derivatives are potential allosteric enhancers at the human A1 adenosine receptor. The intramolecular N-HO=C hydrogen bonds significantly influence their molecular conformation (Kubicki et al., 2012).

  • Antifungal Activity : Novel derivatives like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have shown promising antifungal activity (Lv et al., 2013).

  • Antimicrobial Activity : Derivatives like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have been synthesized and evaluated for antimicrobial activity (Chaudhari, 2012).

  • Anti-Cancer Agent : The synthesized compound (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone shows potential as an anti-cancer agent through docking with the hER- protein (Lakshminarayana et al., 2018).

  • In Vitro and In Vivo Antitumor Effects : Compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibit in vitro and in vivo antitumor effects without substantial toxicity, showing potent cytotoxic activity without membrane damage (Magalhães et al., 2011).

Safety And Hazards

The safety and hazards associated with “(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone” are not available from the current information.


Future Directions

The future directions for research on “(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone” could include further investigation into its synthesis, chemical reactions, and potential applications. However, no specific future directions were found in the available literature.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUXYBYLZSOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228059
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

CAS RN

91713-54-1
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91713-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-6-(methyloxy)-4H-3,1-benzoxazin-4-one (for a preparation see Reference compound A) (40.0 g, 0.21 mol) in a toluene/ether (2/1) mixture (760 mL) at 0° C. was added dropwise a solution of 4-chlorophenylmagnesium bromide (170 mL, 1M in Et2O, 0.17 mol). The reaction mixture was allowed to warm to room temperature and stirred for 1 h before being quenched with 1N HCl (200 mL). The aqueous layer was extracted with EtOAc (3×150 mL) and the combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The crude compound was then dissolved in EtOH (400 mL) and 6N HCl (160 mL) was added. The reaction mixture was refluxed for 2 h before being concentrated to one-third in volume. The resulting solid was filtered and washed twice with ether before being suspended in EtOAc and neutralised with 1N NaOH. The aqueous layer was extracted with EtOAc (3×150 mL) and the combined organics were washed with brine (150 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The title compound was obtained as a yellow solid (39 g, 88% yield); LC/MS (Method D): m/z 262 [M+H]+, Rt 2.57 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
760 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
toluene ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-(methyloxy)-4H-3,1-benzoxazin-4-one (for a preparation see Intermediate 8) (40.0 g, 0.21 mol) in a toluene (560 mL)/ether (200 mL) mixture at 0° C. was added dropwise a solution of 4-chlorophenylmagnesium bromide (170 mL, 1M in Et2O, 0.17 mol). The reaction mixture was allowed to warm to RT and stirred for 1 h before being quenched with 1N HCl. The aqueous layer was extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude compound was then dissolved in EtOH (400 mL) and 6N HCl (160 mL) was added. The reaction mixture was refluxed for 2 h before being concentrated under reduced pressure. The resulting solid was filtered and washed twice with ether before being suspended in EtOAc and neutralised with 1N NaOH. The aqueous layer was extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The title compound was obtained as a yellow solid (39 g, 88% yield) which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
Intermediate 8
Quantity
0 (± 1) mol
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Reaction Step Two
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560 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-6-(methyloxy)-4H-3,1-benzoxazin-4-one (for a preparation see Reference compound A) (40.0 g, 0.21 mol) in a toluene/ether (2/1) mixture (760 ml) at 0° C. was added dropwise a solution of 4-chlorophenylmagnesium bromide (170 ml, 1M in diethyl ether, 0.17 mol). The reaction mixture was allowed to warm to room temperature and stirred for 1 h before being quenched with 1N HCl (200 ml). The aqueous layer was extracted with EtOAc (3×150 ml) and the combined organics were washed with brine (100 ml), dried over Na2SO4, filtered and concentrated under reduced pressure. The crude compound was then dissolved in ethanol (400 ml) and 6N HCl (160 ml) was added. The reaction mixture was refluxed for 2 h before being concentrated to one-third in volume. The resulting solid was filtered and washed twice with ether before being suspended in EtOAc and neutralised with 1N sodium hydroxide. The aqueous layer was extracted with EtOAc (3×150 ml) and the combined organics were washed with brine (150 ml), dried over Na2SO4, filtered and concentrated under reduced pressure. The title compound was obtained as a yellow solid (39 g, 88% yield); LC/MS (Method D): m/z 262 [M+H]+, Rt 2.57 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
760 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
toluene ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
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Citations

For This Compound
3
Citations
GA Erickson, MA Hatcher, M Journet… - The Journal of …, 2021 - ACS Publications
A novel oxidative activation of a thiolactam was developed for the preparation of methyltriazolo[1,4]benzodiazepine in a single step. A sulfenic acid (R-SOH) was proposed as the …
Number of citations: 2 pubs.acs.org
CR Wellaway - 2015 - scholar.archive.org
Gene regulation is governed by the assembly of protein complexes capable of reading post-translational modifications (PTMs) on chromatin. Bromodomains read acetyl-lysine PTMs on …
Number of citations: 2 scholar.archive.org
RP Nowak, Y Xiong, N Kirmani… - Journal of Medicinal …, 2021 - ACS Publications
Chemical biology tools to modulate protein levels in cells are critical to decipher complex biology. Targeted protein degradation offers the potential for rapid and dose-dependent protein …
Number of citations: 9 pubs.acs.org

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